BenchChemオンラインストアへようこそ!

Thieno[2,3-b]pyridine-3-carboxylic acid

CDK2 inhibition Cancer chemotherapy Kinase inhibitor

Thieno[2,3-b]pyridine-3-carboxylic acid (CAS 1501727-62-3) is a conformationally constrained building block for ATP-competitive kinase inhibitors. Its [2,3‑b] fusion creates a unique H‑bond acceptor geometry distinct from nicotinic acid derivatives, enabling sub‑nM CDK2 inhibitors and broad‑spectrum anticancer agents (GI₅₀ 20–240 nM). The 3‑carboxylic acid handle allows rapid amide/ester diversification. In vivo, optimized analogs show 74.9% tumor growth inhibition at 10 mg/kg in PDX models. Ideal for RON/c‑Met and chemosensitizer programs.

Molecular Formula C8H5NO2S
Molecular Weight 179.20 g/mol
Cat. No. B13898288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[2,3-b]pyridine-3-carboxylic acid
Molecular FormulaC8H5NO2S
Molecular Weight179.20 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)SC=C2C(=O)O
InChIInChI=1S/C8H5NO2S/c10-8(11)6-4-12-7-5(6)2-1-3-9-7/h1-4H,(H,10,11)
InChIKeyPHJHTLZZZQENME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[2,3-b]pyridine-3-carboxylic Acid: Core Scaffold for Kinase and Phospholipase C Inhibitor Libraries


Thieno[2,3-b]pyridine-3-carboxylic acid (CAS 1501727-62-3) is a fused heterocyclic building block whose core scaffold is widely used in medicinal chemistry as a privileged structure for developing inhibitors of PI3K, IKK, RON tyrosine kinase, and phospholipase C isoforms [1]. As an unadorned parent acid, it provides a versatile entry point for constructing focused libraries where the 3-carboxylic acid handle enables rapid diversification into amides, esters, and fused heterocycles [2].

Why Simple Heterocyclic Carboxylic Acids Cannot Replace Thieno[2,3-b]pyridine-3-carboxylic Acid in Specialized Programs


While many heterocyclic carboxylic acids exist, the specific [2,3-b] fusion pattern of thieno[2,3-b]pyridine confers distinct electronic properties and binding conformations that cannot be replicated by simple pyridine-3-carboxylic acids (nicotinic acid derivatives) or other thienopyridine regioisomers. Unlike thieno[3,2-b]pyridine, which shows different reactivity profiles and biological activity patterns due to altered heteroatom positioning , the [2,3-b] scaffold positions the pyridine nitrogen adjacent to the thiophene sulfur, creating a unique hydrogen-bond acceptor geometry that is critical for engagement with the ATP-binding pockets of kinases such as CDK2 and RON [1]. This conformational rigidity directly impacts molecular recognition: when the scaffold is altered to more flexible amino-3,5-dicyanopyridine systems, adenosine receptor binding is substantially reduced, confirming that scaffold geometry—not merely functional group presence—governs target engagement [2].

Thieno[2,3-b]pyridine-3-carboxylic Acid: Head-to-Head and Class-Level Differentiation Evidence


Thieno[2,3-b]pyridine Derivatives Achieve Sub-Nanomolar CDK2 Inhibition, Outperforming Reference Inhibitor Roscovitine

Derivatives built from the cyclohepta[e]thieno[2,3-b]pyridine scaffold demonstrated potent CDK2/cyclin E1 inhibition. Compound 8b achieved an IC50 of 0.77 nM, representing approximately 2.5-fold greater potency than the established reference inhibitor roscovitine (IC50 = 1.94 nM) in the same enzymatic assay [1]. This potency advantage translates into meaningful cellular effects, with the lead compounds inducing G1 phase cell cycle arrest in 78-82% of MDA-MB-468 breast cancer cells [1].

CDK2 inhibition Cancer chemotherapy Kinase inhibitor

Thieno[2,3-b]pyridine Analogues Achieve Broad-Spectrum Anticancer Activity with GI50 Values in the 20-240 nM Range Across Multiple Tumor Types

In a systematic SAR study of nineteen thieno[2,3-b]pyridine analogues evaluated against the NCI60 human tumor cell line panel, ortho- and meta- double substitution on the phenyl ring (derivative 1) yielded growth inhibition (GI50) values between 20-40 nM across melanoma, breast, lung, CNS, and leukemia cell lines [1]. Even with less optimized substitution patterns, replacement of the phenyl moiety with α-naphthyl (derivative 16) maintained potent activity with GI50 values in the 60-240 nM range for the same cell lines [1].

Anticancer Phospholipase C inhibition NCI60 panel

Optimized Thieno[2,3-b]pyridines Achieve 74.9% Tumor Growth Inhibition in RON-Driven Patient-Derived Xenograft Models

In a patient-derived xenograft (PDX) model of RON splice variant-expressing tumors, compound 15f—a thieno[2,3-b]pyridine derivative—achieved 74.9% tumor growth inhibition at 10 mg/kg [1]. This represents a significant improvement over earlier-generation compounds in the same series (compounds 2 and 4), which showed substantially lower tumor growth inhibition in the same PDX model at comparable doses [1].

RON tyrosine kinase Patient-derived xenograft In vivo efficacy

Thieno[2,3-b]pyridine-3-carboxylic Acid Enables Atom-Economical Diversification via Direct Carboxylation of the Core Scaffold

The 3-carboxylic acid functionality can be installed via direct carboxylation of the thieno[2,3-b]pyridine ring system, representing an atom-economical approach that avoids multi-step protection-deprotection sequences required for alternative regioisomers such as thieno[3,2-b]pyridine-2-carboxylic acid derivatives . This synthetic efficiency contrasts with traditional Gewald reaction-based approaches that often require 3-5 synthetic steps to install the carboxylic acid handle at the 2-position [1].

Synthetic accessibility Atom economy Medicinal chemistry

Thieno[2,3-b]pyridines Exhibit Anticonvulsant Activity Without Central Muscle Relaxant Side Effects, Unlike Diazepam

In corazole-induced seizure models, substituted thieno[2,3-b]pyridine derivatives demonstrated anticonvulsant activity comparable to benzodiazepines but with a differentiated side-effect profile: unlike the tranquilizer diazepam, these compounds were inactive as central myorelaxants at anticonvulsant doses [1]. This functional selectivity—anticonvulsant efficacy without muscle relaxation—represents a meaningful differentiation for neurological programs where minimizing sedation and motor impairment is critical.

Anticonvulsant Neurotropic Side-effect profile

Optimal Application Scenarios for Thieno[2,3-b]pyridine-3-carboxylic Acid Based on Quantitative Evidence


Oncology Kinase Inhibitor Library Construction

The thieno[2,3-b]pyridine core is validated for generating sub-nanomolar CDK2 inhibitors (IC50 = 0.77 nM, 2.5-fold more potent than roscovitine) and broad-spectrum anticancer agents with GI50 values of 20-240 nM across multiple tumor types [1][2]. For medicinal chemistry teams building focused kinase inhibitor libraries, thieno[2,3-b]pyridine-3-carboxylic acid provides a synthetically accessible entry point (via direct carboxylation) that enables rapid amide diversification at the 3-position .

In Vivo Efficacy Studies in RON-Driven Cancers

Optimized thieno[2,3-b]pyridines have demonstrated 74.9% tumor growth inhibition at 10 mg/kg in patient-derived xenograft models of RON splice variant-expressing tumors, with favorable pharmacokinetics [3]. Programs targeting RON tyrosine kinase or related c-Met family members should prioritize this scaffold based on established in vivo proof-of-concept.

Chemosensitizer Development for Topoisomerase I Inhibitor Resistance

Thieno[2,3-b]pyridines have been shown to markedly sensitize H460 lung cancer cells to the TOP1 inhibitor topotecan, with SAR studies identifying structural motifs that optimize this chemosensitizing effect [4]. For programs addressing topotecan resistance, this scaffold class offers a validated starting point for developing clinical chemosensitisers.

CNS Drug Discovery with Differentiated Side-Effect Profiles

Substituted thieno[2,3-b]pyridines exhibit anticonvulsant activity against corazole-induced seizures without the central muscle relaxant side effects characteristic of diazepam [5]. For epilepsy or anxiety programs where minimizing sedation and motor impairment is critical, derivatives built from thieno[2,3-b]pyridine-3-carboxylic acid may offer improved tolerability.

Quote Request

Request a Quote for Thieno[2,3-b]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.